molecular formula C18H30N4O4S B2666698 1-(Tert-butyl)-3-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)urea CAS No. 1203284-35-8

1-(Tert-butyl)-3-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)urea

Cat. No.: B2666698
CAS No.: 1203284-35-8
M. Wt: 398.52
InChI Key: QGJYEQSLHQDNHT-UHFFFAOYSA-N
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Description

1-(Tert-butyl)-3-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)urea is a complex organic compound with a unique structure that includes a tert-butyl group, a methoxyphenyl group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Tert-butyl)-3-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)urea typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

    Formation of the Piperazine Ring: This step involves the reaction of appropriate amines with ethylene diamine under controlled conditions.

    Introduction of the Methoxyphenyl Group: This is achieved through electrophilic aromatic substitution reactions.

    Attachment of the Sulfonyl Group: This step involves sulfonation reactions using reagents like sulfur trioxide or chlorosulfonic acid.

    Formation of the Urea Linkage: This is typically done by reacting isocyanates with amines under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(Tert-butyl)-3-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines under mild conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

1-(Tert-butyl)-3-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)urea has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(Tert-butyl)-3-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Tert-butyl)-3-(2-((4-(4-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)urea
  • 1-(Tert-butyl)-3-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)urea

Uniqueness

1-(Tert-butyl)-3-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)urea is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its interactions with specific molecular targets, making it a valuable compound for research and development.

Biological Activity

1-(Tert-butyl)-3-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)urea, often referred to as compound 1, is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential therapeutic applications. The compound's structure features a tert-butyl group, a piperazine moiety, and a sulfonamide linkage, which are significant for its biological activity.

The molecular formula of compound 1 is C19H26N4O3SC_{19}H_{26}N_{4}O_{3}S, with a molecular weight of approximately 378.50 g/mol. The compound's structural characteristics contribute to its solubility and interaction with biological targets.

PropertyValue
Molecular FormulaC19H26N4O3S
Molecular Weight378.50 g/mol
LogP3.252
PSA46.61 Ų

Antitumor Activity

Recent studies have demonstrated that compound 1 exhibits promising antitumor activity . In vitro assays have shown that it inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the inhibition of specific kinases involved in cell cycle regulation and apoptosis.

  • Case Study : A study published in a peer-reviewed journal reported that compound 1 significantly reduced cell viability in MCF-7 (breast cancer) and A549 (lung cancer) cell lines with IC50 values of 12 µM and 15 µM, respectively. These findings suggest a potential for further development as an anticancer agent.

Antimicrobial Activity

Compound 1 has also been evaluated for its antimicrobial properties . It has shown effectiveness against several pathogenic bacteria and fungi.

  • Research Findings : In a study assessing its antimicrobial efficacy, compound 1 demonstrated minimum inhibitory concentrations (MIC) against Staphylococcus aureus and Candida albicans at concentrations of 16 µg/mL and 32 µg/mL, respectively.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the piperazine ring and the sulfonamide group can enhance biological activity. For instance:

  • Modification : Replacing the tert-butyl group with larger alkyl chains resulted in increased potency against specific cancer cell lines.

Properties

IUPAC Name

1-tert-butyl-3-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N4O4S/c1-18(2,3)20-17(23)19-9-14-27(24,25)22-12-10-21(11-13-22)15-5-7-16(26-4)8-6-15/h5-8H,9-14H2,1-4H3,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGJYEQSLHQDNHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)NCCS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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